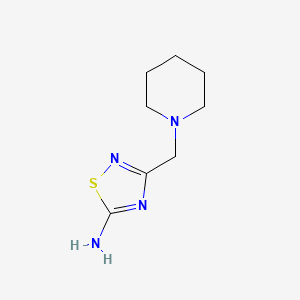

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c9-8-10-7(11-13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRXMQZWFQSOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine typically involves:

- Formation of the 1,2,4-thiadiazole core.

- Introduction of the amino group at the 5-position.

- Functionalization at the 3-position with a piperidin-1-ylmethyl substituent through nucleophilic substitution or alkylation reactions.

This approach is consistent with the general methods used for synthesizing substituted thiadiazoles, where thiosemicarbazide or hydrazine derivatives react with carbon disulfide or related reagents to form the thiadiazole ring, followed by substitution reactions to install desired groups.

Synthesis of the 1,2,4-Thiadiazole Core

A common route to the thiadiazole ring involves the cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions:

- Step 1: Thiosemicarbazide is suspended in absolute ethanol.

- Step 2: Anhydrous sodium carbonate and carbon disulfide are added gradually with stirring.

- Step 3: The mixture is refluxed for several hours (e.g., 5 hours), then cooled.

- Step 4: The reaction mixture is acidified with concentrated hydrochloric acid, precipitating 2-amino-5-mercapto-1,3,4-thiadiazole as a yellow powder with good yield (~70%) and characteristic IR signals confirming NH2 and C=S groups.

This intermediate is crucial as it provides the thiadiazole ring with reactive sites for further functionalization.

Introduction of the Piperidin-1-ylmethyl Group at the 3-Position

The functionalization at the 3-position with a piperidin-1-ylmethyl group can be achieved by nucleophilic substitution or alkylation of the thiadiazole ring or its derivatives:

One approach involves reacting the mercapto-thiadiazole intermediate with alkyl halides bearing piperidine moieties under basic conditions (e.g., potassium hydroxide in ethanol) to form 3-(piperidin-1-ylmethyl)-substituted thiadiazoles.

Alternatively, nucleophilic aromatic substitution on tosylated or halogenated thiadiazole derivatives with piperidine can be performed. For example, a tosylated imidazo[1,2-d]thiadiazole derivative is reacted with piperidine in DMF with triethylamine at room temperature for several hours to yield the piperidinyl-substituted product with moderate to good yields (~59%).

Amination at the 5-Position

The amino group at the 5-position is generally introduced during the formation of the thiadiazole ring itself, as seen in the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole. The amino functionality remains intact through subsequent substitution reactions, or it can be introduced via selective amination reactions on halogenated thiadiazole intermediates.

Representative Reaction Scheme and Conditions

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiadiazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiadiazole derivatives.

Substitution: Various substituted piperidine or thiadiazole derivatives.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-thiadiazol-5-amine derivatives allows for tailored biological activities. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Biological Activity

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of 1,2,4-thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine

- Molecular Formula : C8H14N4S

- Molecular Weight : 198.29 g/mol

- CAS Number : 1352999-69-9

- Purity : 95% .

The presence of the thiadiazole ring and the piperidine moiety contributes significantly to the pharmacological profile of this compound.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit substantial antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Salmonella typhi .

A study demonstrated that certain derivatives of thiadiazoles showed zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk .

Anticancer Activity

The anticancer potential of 1,2,4-thiadiazole derivatives has been extensively documented. Compounds containing this scaffold have shown promise in inhibiting cancer cell proliferation:

- In vitro studies revealed that some thiadiazole derivatives could induce apoptosis in cancer cell lines.

- The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. The anti-inflammatory activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Neuroprotective Effects

Recent investigations suggest that compounds like 3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine may possess neuroprotective effects, potentially beneficial in conditions such as epilepsy and neurodegenerative diseases. Studies indicate that certain derivatives exhibit anticonvulsant activity comparable to established medications like valproic acid .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by various structural modifications:

Case Studies

- Antimicrobial Efficacy Study :

- Anticancer Research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.